Trinexapac

Description

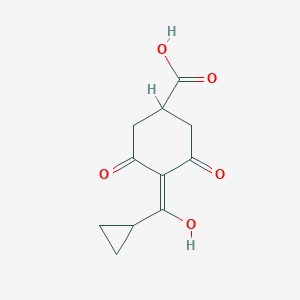

Structure

3D Structure

Properties

IUPAC Name |

4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFWZNDCNBOKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559517, DTXSID501019900 | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104273-73-6, 143294-89-7 | |

| Record name | Trinexapac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104273736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinexapac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINEXAPAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112ZF04MPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Trinexapac Action at the Molecular and Biochemical Levels

Inhibition of the Gibberellin Biosynthesis Pathway

The primary mode of action for trinexapac (B12964) is the inhibition of the gibberellin (GA) biosynthesis pathway, leading to reduced plant height and altered growth patterns plantprotection.plahdb.org.uk.

This compound functions as a structural mimic of 2-oxoglutaric acid, a crucial co-substrate for dioxygenases involved in the later stages of gibberellin formation kit.eduannualreviews.orggoogle.comslu.se. By mimicking 2-oxoglutaric acid, this compound competitively binds to these dioxygenases, thereby impeding their normal function slu.se. A key enzyme targeted by this compound is 3β-hydroxylase kit.eduannualreviews.orggoogle.comscielo.brsqu.edu.omufmt.brresearchgate.net. This enzyme is essential for converting inactive gibberellin precursors, such as GA20, into biologically active gibberellins (B7789140), particularly GA1 scielo.brufmt.brresearchgate.net. The inhibition of 3β-hydroxylation directly prevents the accumulation of active GAs, which are responsible for promoting cell elongation and stem growth scielo.brufmt.brresearchgate.net. Furthermore, this compound has also been noted to affect the 2β-hydroxylation step, which is involved in the conversion of GA1 to GA8 slu.se.

This compound-ethyl (B166841) uniquely inhibits gibberellin production at later stages of the biosynthetic pathway compared to other growth retardants like chloromequat or triazole compounds plantprotection.pl. Its specific interference occurs with the late steps of GA biosynthesis, particularly the conversion of GA20 to GA1 annualreviews.orgslu.seresearchgate.net. This targeted inhibition results in a decrease in the levels of active GA1, while simultaneously leading to an accumulation of its biosynthetic precursor, GA20 scielo.brufmt.br.

Interactions with Other Endogenous Plant Hormone Pathways

Beyond its direct impact on gibberellin biosynthesis, this compound also influences the levels and activities of other endogenous plant hormones, contributing to its multifaceted effects on plant physiology.

This compound-ethyl has been shown to interfere with ethylene (B1197577) production in plants slu.se. This modulation occurs through a mechanism similar to its action on gibberellins, where this compound mimics ascorbate (B8700270), a co-substrate for the enzyme ACC oxidase slu.se. The absence of functional ascorbate due to this compound's competitive binding prevents ACC oxidase from converting ACC (1-aminocyclopropane-1-carboxylic acid) into ethylene, thereby inhibiting ethylene synthesis slu.se.

Studies have demonstrated that this compound-ethyl application can significantly modify the content of several other phytohormones, including abscisic acid (ABA), auxin (in the form of indole (B1671886) acetic acid, IAA), jasmonic acid (JA), and salicylic (B10762653) acid (SA) researchgate.netresearchgate.net. Research indicates that when this compound-ethyl is applied in conjunction with drought stress, it can lead to an earlier increase in the levels of SA and IAA researchgate.netresearchgate.net. Conversely, it can delay the increase in JA and ABA content compared to drought-stressed plants that have not been treated with the growth regulator researchgate.netresearchgate.net. Under severe water deficit conditions, this compound-ethyl-treated plants exhibited an increase in SA, JA, and IAA researchgate.netresearchgate.net. These alterations in hormone profiles can have both beneficial and detrimental implications for plant defense mechanisms researchgate.netresearchgate.net.

Presented below are generalized trends observed in phytohormone levels under drought stress with and without this compound-ethyl treatment. It is important to note that specific numerical data can vary significantly depending on plant species, environmental conditions, and experimental protocols.

| Phytohormone | Drought Stress (No this compound) | Drought Stress + this compound-ethyl |

| Abscisic Acid (ABA) | Accumulation researchgate.netresearchgate.net | Delayed accumulation researchgate.netresearchgate.net |

| Auxin (IAA) | Accumulation researchgate.netresearchgate.net | Earlier increase researchgate.netresearchgate.net |

| Jasmonic Acid (JA) | Accumulation researchgate.netresearchgate.net | Delayed accumulation researchgate.netresearchgate.net |

| Salicylic Acid (SA) | Accumulation researchgate.netresearchgate.net | Earlier increase researchgate.netresearchgate.net |

Impact on Secondary Metabolite Biosynthesis (e.g., Flavonoids)

This compound-ethyl also influences the biosynthesis of secondary metabolites, specifically retarding the synthesis of flavonoids slu.se. This effect is mediated by the inhibition of the enzyme flavanone (B1672756) 3-hydroxylase slu.se. Similar to the dioxygenases involved in gibberellin synthesis, flavanone 3-hydroxylase requires 2-oxoglutarate as a co-substrate, which this compound mimics, thereby disrupting the flavonoid synthesis pathway slu.se.

Physiological and Morphological Responses of Plants to Trinexapac Application

Regulation of Plant Architecture and Growth Dynamics

Internode Elongation and Plant Height Modulation

One of the most prominent effects of trinexapac (B12964) is the reduction of internode elongation, which directly results in decreased plant height. plantprotection.plscielo.br This is a consequence of the inhibition of gibberellin biosynthesis, which is essential for cell elongation in the stems. chemicalwarehouse.comagrovista.co.uk By slowing down cell elongation, this compound leads to shorter, more compact plants. chemicalwarehouse.com

Research across various plant species has consistently demonstrated this height-modulating effect. For instance, in tall fescue, This compound-ethyl (B166841) application resulted in a significant decrease in plant height. iut.ac.ir Similarly, studies on winter wheat have shown that this compound can reduce plant height, with the effect being dose-dependent. plantprotection.plresearchgate.net In ornamental peppers, this compound application led to a reduction in canopy height by up to 38%. cabidigitallibrary.orgresearchgate.net The reduction in plant height is a key factor in preventing lodging, which is the bending over of stems, particularly in cereal crops. chemicalwarehouse.complantprotection.pl

The following table summarizes the observed reduction in plant height in different species following this compound application.

Interactive Data Table: Effect of this compound on Plant Height

| Plant Species | Height Reduction (%) | Reference |

|---|---|---|

| Tall Fescue | 19.48 - 22.24 | iut.ac.ir |

| Winter Wheat | up to 26.6 | plantprotection.pl |

| Ornamental Pepper | up to 38 | cabidigitallibrary.orgresearchgate.net |

| White Oat | 20 - 32 | scielo.br |

Stem and Root System Development and Morphology

This compound not only reduces stem length but also influences stem strength and root development. The inhibition of vertical growth often leads to the development of thicker, sturdier stems, which contributes to improved plant stability and resistance to lodging. chemicalwarehouse.complantprotection.pl In winter wheat, for example, this compound has been shown to strengthen stem and crown root structures. plantprotection.pl Similarly, in corn, its application has been observed to increase stem diameter. cabidigitallibrary.org

The effects of this compound on the root system can be more varied. While some studies suggest it has little action on root growth and development plantprotection.pl, others indicate potential benefits, particularly under stress conditions. For instance, in tall fescue under drought stress, this compound application increased root penetration and effective depth. iut.ac.ir In some grasses, a shift in resource allocation from shoot growth to root growth has been observed, potentially leading to a more extensive root system with more fine roots. agrovista.co.uk However, in sugarcane, this compound application was found to decrease root volume. awsjournal.org In initial growth phases of Eucalyptus urograndis, this compound showed a positive effect on the root-shoot ratio. researchgate.net

Leaf and Canopy Architecture Alterations

This compound application can lead to significant changes in leaf and canopy architecture. The reduction in plant height and altered stem growth contribute to a more compact plant structure. cabidigitallibrary.orgresearchgate.net In ornamental peppers, this compound, especially when combined with pinching, reduced the height-to-diameter ratio, resulting in a more commercially desirable compact form. cabidigitallibrary.orgresearchgate.net

Photosynthetic Efficiency and Pigment Content

This compound can indirectly enhance the photosynthetic capacity of plants by influencing chlorophyll (B73375) content and the partitioning of photoassimilates.

Chlorophyll Content and Photosynthetic Capacity Enhancement

A common observation following this compound application is an increase in the chlorophyll content of leaves, leading to a darker green appearance. iut.ac.irresearchgate.net This is not due to a direct stimulation of chlorophyll synthesis, but rather a concentration effect. researchgate.net As leaf expansion is reduced due to the inhibition of cell elongation, the existing chlorophyll becomes more concentrated within the smaller leaf area. researchgate.net

In Poa pratensis, total chlorophyll content increased by 26% after treatment with this compound-ethyl. researchgate.net Studies on Kentucky bluegrass also reported increased total chlorophyll concentration. scispace.com This enhancement of chlorophyll content can potentially lead to higher light-harvesting capabilities for photosynthesis. researchgate.net The increased chlorophyll content and mesophilic cell density in wheat treated with this compound can contribute to improved CO2 fixation. researchgate.net There is a strong correlation between leaf chlorophyll content and the maximum rate of carboxylation (Vcmax), a key indicator of photosynthetic capacity. nih.gov

The following table shows the impact of this compound on chlorophyll content in different plant species.

Interactive Data Table: Effect of this compound on Chlorophyll Content

| Plant Species | Change in Chlorophyll Content | Reference |

|---|---|---|

| Tall Fescue | Increased tissue color by 11.62 - 13.08% | iut.ac.ir |

| Poa pratensis | Total chlorophyll increased by 26% | researchgate.net |

| Kentucky Bluegrass | Increased total chlorophyll concentration | scispace.com |

| Ornamental Pepper | Increased chlorophyll content | cabidigitallibrary.orgresearchgate.net |

Carbon Assimilation and Photoassimilate Partitioning

By altering the source-sink relationships within a plant, this compound can influence carbon assimilation and the distribution of photoassimilates. cotton.orgfiveable.me The inhibition of vegetative growth, particularly shoot elongation, reduces the demand for assimilates in these "sinks." fiveable.me This can lead to a reallocation of carbon resources to other parts of the plant, such as roots, tillers, or reproductive structures. agrovista.co.uk

The immediate products of photosynthesis are partitioned for various functions, including immediate use in respiration, transport to other plant parts, and temporary storage. frontiersin.org By modifying the plant's architecture and reducing the primary sink of the elongating stem, this compound can alter this partitioning. iastate.edu For example, the increased sward density and larger rooting system observed in some turfgrasses treated with this compound suggest a shift in photoassimilate partitioning towards lateral and below-ground growth. agrovista.co.uk In sugarcane, this compound is used to enhance sucrose (B13894) accumulation by inhibiting gibberellic acid synthesis, thereby improving sugar yield. researchgate.net This indicates a shift in carbon partitioning towards storage in the stalks.

Reproductive Development and Yield Component Modulation

Effects on Grain Yield and Quality Parameters

Research across a variety of cereal and legume crops demonstrates that this compound can have varied but significant effects on grain yield and associated quality parameters. The outcomes are often a complex interplay between reduced lodging, altered plant architecture, and direct influences on yield components.

In winter wheat, the influence of this compound-ethyl on yield can be weather-dependent. plantprotection.pl In some instances, a dose-responsive increase in the number of grains per ear has been recorded, with increases of up to 4.7% observed. plantprotection.pl However, the weight of 1000 grains often remains unaffected by the treatment. plantprotection.pl In lodging-sensitive wheat cultivars, this compound application has been shown to increase the thousand-grain weight (TGW) and result in significantly higher grain yields compared to untreated controls. informit.org Conversely, in the absence of lodging pressure, this compound may not provide a grain yield benefit. researchgate.net The interaction with other agricultural inputs is also crucial; when combined with nitrogen fertilization, this compound can mitigate lodging and contribute to higher grain yields by ensuring better photoassimilate translocation to the grain. cambridge.org

In maize, the effects of this compound on yield can be inconsistent, varying with environmental conditions and genotype. scielo.br Some studies report that the growth regulator can increase ear length and the number of grains per row, which may contribute to higher yields. scielo.br However, a reduction in the 1000-grain mass has also been observed. scielo.br In some growing seasons, this compound application has resulted in yield increases, while in others, it has led to a reduction in grain yield. scielo.br

Research on red clover seed crops has demonstrated significant yield increases, ranging from 15% to 34% in one year and 5% to 13% in another. oregonstate.educonfex.com This yield enhancement is often attributed to an increased number of seed heads per unit area. oregonstate.educonfex.com A notable finding in these studies is an inverse relationship between seed yield and individual seed weight; treatments that produce the highest yields often have the lowest thousand-seed weights. oregonstate.educonfex.com Similarly, in rye, the application of this compound has been linked to improved grain quality. repec.org

| Parameter | Observed Effect | Reference |

|---|---|---|

| Grain Yield | Increased in lodging-sensitive cultivars | informit.org |

| No benefit in the absence of lodging | researchgate.net | |

| Number of Grains per Ear | Up to 4.7% increase | plantprotection.pl |

| Thousand-Grain Weight (TGW) | Generally unaffected | plantprotection.pl |

| Increased in some cultivars | informit.org | |

| Protein Content | Dose-dependent influence observed | plantprotection.pl |

| Parameter | Observed Effect | Reference |

|---|---|---|

| Grain Yield | Increased | scielo.br |

| Panicles per m² | Increased | scielo.br |

| Panicle Length | Reduced | scielo.br |

| Spikelets per Panicle | Reduced | scielo.br |

| Grains per Panicle | Reduced | scielo.br |

| Parameter | Observed Effect | Reference |

|---|---|---|

| Seed Yield | Increased by 5% to 34% | oregonstate.educonfex.com |

| Heads per m² | Increased | oregonstate.educonfex.com |

| Thousand-Seed Weight | Reduced (inversely related to yield) | oregonstate.educonfex.com |

| Canopy Height | Reduced | oregonstate.educonfex.com |

Seed Development, Vigor, and Viability

The application of this compound can alter the source-sink dynamics within a plant, which in turn affects seed development. While often increasing the number of seeds, a common trade-off is a reduction in individual seed size or weight. researchgate.net

Developmental Stage Specificity of this compound Effects on Plant Phenotypes

The efficacy of this compound in modifying plant morphology and reproductive outcomes is highly dependent on the timing of its application, corresponding to specific developmental stages of the crop. Applying the growth regulator at the correct stage is critical for achieving desired effects, such as height reduction and yield improvement, while avoiding potential negative impacts on development.

In winter wheat, application at the second node stage (BBCH 32) is a common practice for effective height regulation. plantprotection.plresearchgate.net For white oats, applications at the first visible node (T2) or the second visible node (T3) have been found to be more effective in reducing plant height and increasing yield compared to earlier applications at the fourth-leaf stage. scielo.brscielo.br

In maize, sensitivity to this compound appears to increase in later vegetative stages. awsjournal.orgscite.ai Studies have shown that applications after the V6 stage (sixth leaf with a visible collar) are particularly effective in reducing plant height. awsjournal.orgscite.ai Later applications at the V9 (ninth leaf) or V12 (twelfth leaf) stages have been noted to reduce both plant height and ear height. researchgate.netrsdjournal.org

For legume seed crops like red clover, the timing can influence different yield components. Applications at stem elongation (BBCH 32) and at the bud emergence stage (BBCH 50) have been evaluated. oregonstate.edu Research indicates that a split application, with the total amount divided between these two stages, is often one of the most effective strategies for maximizing seed yield. oregonstate.edu

In rye, a comparison between applications at the fourth visible node (GS34) and the sixth visible node (GS36) revealed a significantly better response with the later application. repec.org Applying this compound at GS36 resulted in a more pronounced reduction in plant height, less lodging, and improved grain quality, highlighting the critical nature of targeting the period of rapid stem elongation. repec.org The response is also cultivar-dependent, indicating an interaction between genetics and application timing. repec.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| This compound-ethyl |

| Gibberellin |

| Prohexadione-calcium |

| Ethephon |

| Chlormequat (B1206847) chloride |

| Paclobutrazol (B33190) |

| Uniconazole |

Trinexapac Mediated Enhancement of Plant Stress Tolerance

Abiotic Stress Resistance Mechanisms

Trinexapac (B12964) has been shown to bolster plant defenses against several abiotic stressors, including drought, heat, and salinity, through various mechanisms.

Drought Stress Alleviation: Water Relations and Osmotic Adjustment

This compound applications have demonstrated significant positive effects on plants under drought conditions by improving water relations and promoting osmotic adjustment. Treated plants often exhibit a reduced rate of water use, as evidenced by lower evapotranspiration rates and slower depletion of soil water content. This conservation of water contributes to the maintenance of higher leaf relative water content (RWC) for a longer duration during drought stress compared to untreated plants. For instance, in creeping bentgrass under drought, this compound-treated plants maintained an RWC of 60% by the end of a 28-day stress period, whereas untreated plants' RWC dropped to 40%.

A key component of drought tolerance is osmotic adjustment, the process by which plant cells accumulate solutes to lower their osmotic potential, thereby maintaining turgor and water uptake from dry soil. this compound has been found to facilitate this process by increasing the accumulation of soluble sugars and certain inorganic ions like potassium (K) and calcium (Ca) in the leaves. However, studies have shown that proline, a common osmolyte that accumulates in response to drought, may not be significantly affected by this compound application.

Table 1: Effect of this compound on Water Relations and Osmotic Solutes in Creeping Bentgrass Under Drought Stress Data synthesized from studies on creeping bentgrass.

| Parameter | Untreated (Drought) | This compound-Treated (Drought) | Reference |

|---|---|---|---|

| Relative Water Content (RWC) at 28 days | 40% | 60% | |

| Leaf K Content (% increase) | - | 18% | |

| Leaf Ca Content (% higher than untreated) | - | 22% | |

| Proline Content | Increased | Increased (unaffected by TE) |

Salinity Stress Responses: Antioxidant Activity Induction

Table 2: Impact of this compound on Antioxidant Enzyme Activity in Wheat Seedlings under Salinity Stress Data represents the general trend observed in research findings.

| Antioxidant Enzyme | Response to this compound under Salinity | Reference |

|---|---|---|

| Superoxide (B77818) Dismutase (SOD) | Activity Enhanced | |

| Catalase (CAT) | Activity Enhanced | |

| Peroxidase (POD) | Activity Enhanced | |

| Ascorbate (B8700270) Peroxidase (APX) | Activity Enhanced |

Nutritional Deficiency Mitigation and Hormesis

This compound can also play a role in mitigating the effects of nutritional deficiencies, a phenomenon sometimes described as hormesis, where a low dose of a stress-inducing agent results in a beneficial effect. In studies on Eucalyptus urophylla, this compound application under conditions of nitrogen (N) or phosphorus (P) deficiency led to positive growth responses. For instance, under nitrogen deficiency, this compound-treated plants showed an improved root-to-shoot ratio. When phosphorus was limited, the application of the compound resulted in gains in total dry matter and leaf area. This suggests that this compound can stimulate growth and reallocate resources to enhance nutrient uptake or utilization efficiency when essential nutrients are scarce.

Biotic Stress Interactions and Enhanced Resistance

Current scientific literature primarily focuses on the effects of this compound on abiotic stress tolerance. While the inhibition of gibberellin synthesis and its downstream effects on other phytohormones like salicylic (B10762653) acid and jasmonic acid could theoretically influence plant defense against pathogens, direct and substantial evidence from the reviewed search results for this compound-induced resistance to specific biotic stressors (e.g., diseases or insect pests) is limited. Some research suggests that alterations in phytohormone balance could have both positive and negative consequences for plant defense strategies, indicating a complex interaction that requires further investigation.

Physiological and Biochemical Underpinnings of this compound-Induced Stress Resilience**

The enhanced stress resilience conferred by this compound is rooted in fundamental physiological and biochemical changes within the plant. The primary mechanism is the inhibition of 3β-hydroxylase, a key enzyme in the late stages of gibberellic acid (GA) biosynthesis. This leads to reduced levels of active GAs, such as GA₁, which curtails cell elongation and vertical growth.

This primary action triggers a series of secondary effects that contribute to stress tolerance:

Antioxidant Enzyme Activity: As noted in the context of salinity stress, this compound application leads to a general upregulation of antioxidant enzyme systems. This enhanced antioxidant capacity is a crucial defense mechanism against the oxidative stress induced by various abiotic factors, including drought and heat.

Phytohormone Balance: The reduction in gibberellins (B7789140) can alter the balance with other phytohormones. There is evidence that inhibiting GA synthesis can lead to increased levels of cytokinins and abscisic acid (ABA). ABA is a well-known stress hormone that plays a critical role in mediating responses to drought and salinity, including stomatal closure to reduce water loss. The interaction between GA and ABA is often antagonistic, and a shift in their balance towards higher ABA levels can prime the plant for better stress adaptation. For example, in Kentucky bluegrass under drought, this compound application delayed the increase in ABA content compared to untreated plants under the same stress.

Molecular and Omics Approaches in Trinexapac Research

Transcriptomic Profiling and Differential Gene Expression Analysis

Transcriptomic profiling, often employing techniques like RNA sequencing, allows for the comprehensive analysis of gene expression changes in response to Trinexapac (B12964) application. Studies have shown that This compound-ethyl (B166841) (TE) can induce dwarfism and enhance shade tolerance in plants, a phenomenon linked to its disruption of gibberellin (GA) biosynthesis, notably through the down-regulation of genes such as GA20ox fishersci.no.

In investigations involving Kentucky bluegrass ( Poa pratensis L.), the application of this compound-ethyl followed by drought stress revealed significant alterations in gene expression patterns. A study identified 302 differentially expressed genes (DEGs) in this compound-ethyl-treated plants compared to controls under drought conditions fishersci.no. These DEGs were primarily categorized into functional groups associated with the synthesis, receptor activity, and signal transduction pathways of various phytohormones fishersci.no. Specifically, the expression of 24 key genes involved in the biosynthesis and signal transduction of indole-3-acetic acid (IAA) and gibberellin (GA) was observed to be downregulated in this compound-ethyl-treated plants subjected to drought fishersci.no. Among these, genes like OASA1 and AO1, which regulate the biosynthesis of IAA and abscisic acid (ABA), respectively, showed significant reductions in expression, by as much as 88% for OASA1 fishersci.no.

Table 1: Summary of Transcriptomic Changes in Kentucky Bluegrass under this compound-ethyl Treatment and Drought Stress

| Category of Genes/Pathways Affected | Observed Effect | Key Genes Mentioned | Reference |

| Total Differentially Expressed Genes | 302 DEGs identified | - | fishersci.no |

| Phytohormone Synthesis & Signaling | Downregulation of key genes | IAA, GA, ABA (OASA1, AO1) | fishersci.no |

| Gibberellin Biosynthesis | Disruption, leading to dwarfism | GA20ox | fishersci.no |

Proteomic Investigations of Protein Regulation

Proteomic investigations complement transcriptomic data by examining the actual protein complement (proteome) of a plant and how it changes in response to this compound. A study on Kentucky bluegrass pretreated with this compound-ethyl and then exposed to drought stress revealed significant changes in protein profiles fishersci.ca. Approximately seventy protein spots exhibited differential accumulation in response to drought, and most of these were successfully identified using mass spectrometry fishersci.ca.

The findings indicated that many proteins involved in amino acid metabolism and energy metabolism were downregulated under drought stress fishersci.ca. Crucially, the application of this compound-ethyl was found to mitigate this reduction for a majority of these proteins, suggesting a protective role of this compound-ethyl in maintaining metabolic stability under stress conditions fishersci.ca. This highlights this compound-ethyl's influence on post-transcriptional regulation and protein stability, contributing to enhanced stress tolerance.

Table 2: Categories of Proteins Differentially Accumulated in Kentucky Bluegrass with this compound-ethyl under Drought

| Protein Functional Category | Response to Drought (without TE) | Response to this compound-ethyl under Drought | Reference |

| Amino Acid Metabolism | Downregulated | Reduction in downregulation extent | fishersci.ca |

| Energy Metabolism | Downregulated | Reduction in downregulation extent | fishersci.ca |

Metabolomic Fingerprinting and Metabolic Pathway Alterations

Metabolomics provides a snapshot of the small molecule metabolites within a biological system, reflecting the downstream effects of gene and protein regulation. This compound-ethyl's impact on plant metabolism, particularly concerning carbohydrates, has been a focus of research.

Studies have shown that this compound-ethyl-treated plants exhibit altered carbohydrate dynamics. For instance, in Kentucky bluegrass, this compound-ethyl-treated plants maintained lower levels of total nonstructural carbohydrates during periods of drought stress compared to untreated controls fishersci.no. This suggests a shift in carbohydrate partitioning or utilization under this compound-ethyl influence. Furthermore, this compound-ethyl may regulate metabolic processes crucial for antioxidant defense, the synthesis of protective proteins, photorespiration, and fatty acid synthesis, all contributing to improved drought tolerance in Kentucky bluegrass fishersci.no. While specific details on starch, sugar, and amino acid alterations directly induced by this compound are less extensively detailed in available snippets, the broader impact on carbohydrate and fatty acid metabolism points to significant metabolic reprogramming.

Table 3: Observed Metabolic Alterations in Plants Treated with this compound-ethyl

| Metabolic Pathway/Compound | Observed Effect in this compound-ethyl Treated Plants | Context/Impact | Reference |

| Total Nonstructural Carbohydrates | Lower levels during stress period | Suggests altered partitioning/utilization | fishersci.no |

| Antioxidant Defense | Potential regulation of metabolic processes | Contributes to improved drought tolerance | fishersci.no |

| Protective Protein Synthesis | Potential regulation of metabolic processes | Contributes to improved drought tolerance | fishersci.no |

| Photorespiration | Potential regulation of metabolic processes | Contributes to improved drought tolerance | fishersci.no |

| Fatty Acid Synthesis | Potential regulation of metabolic processes | Contributes to improved drought tolerance | fishersci.no |

Advanced Molecular Techniques for Understanding this compound Mode of Action

Understanding this compound's precise mode of action relies heavily on advanced molecular techniques that delve into its interaction with biochemical pathways. This compound-ethyl, belonging to the acylcyclohexanedione chemical family, functions primarily as a gibberellin biosynthesis inhibitor fishersci.atciteab.comherts.ac.uk. Its mechanism involves inhibiting the late stages of the GA biosynthesis pathway citeab.com. Specifically, it disrupts steps controlled by enzymes like GA20ox, leading to a reduction in active gibberellins (B7789140) and consequently, suppressed shoot growth and dwarfism fishersci.no.

The integration of transcriptomic, proteomic, and metabolomic data provides a systems-level understanding of how this compound-ethyl modulates plant responses. These multi-omics approaches allow researchers to correlate gene expression changes with corresponding protein abundance and downstream metabolic shifts, offering a comprehensive picture of the molecular cascade initiated by this compound. Techniques such as quantitative real-time PCR (qRT-PCR) are used to verify the expression patterns of differentially expressed genes identified through RNA sequencing, confirming the molecular targets of this compound fishersci.no. Mass spectrometry-based proteomics and nuclear magnetic resonance (NMR)-based metabolomics further refine the understanding by identifying specific proteins and metabolites affected, providing detailed insights into the biochemical pathways influenced by this compound.

Environmental Fate and Ecotoxicological Assessment of Trinexapac

Ecotoxicological Impact on Non-Target Organisms

Aquatic Organisms (Fish, Algae, Higher Aquatic Plants)

The ecotoxicological assessment of trinexapac-ethyl (B166841) on aquatic organisms reveals varying sensitivities across different taxa. Studies evaluate both acute and chronic effects to determine potential environmental risks.

Fish this compound-ethyl exhibits moderate to low acute toxicity to various fish species. Reported 96-hour median lethal concentration (LC50) values for rainbow trout (Oncorhynchus mykiss) range from 13.7 mg/L to 68 mg/L fmc-agro.co.uksyngentaturf.com.aulifescientific.comatticusllc.comvillacrop.co.zalabelsds.comagriculture.gov.ie. Other acute toxicity data includes a 96-hour LC50 of 57 mg/L for carp, 130 mg/L for bluegill sunfish (or >130.1 mg/L), and 35 mg/L for channel catfish villacrop.co.zalabelsds.com. For chronic exposure, a No Observed Effect Concentration (NOEC) of 0.41 mg/L over 35 days has been reported for fathead minnow (Pimephales promelas) agriculture.gov.iesyngenta.ie. While some classifications indicate this compound-ethyl as non-toxic to fish fmc-agro.co.ukdhm.ie, other assessments classify it as toxic for fish or harmful to the aquatic environment syngentaturf.com.aubund.de.

Table 1: Acute Toxicity of this compound-ethyl to Fish

| Species (Common Name) | Scientific Name | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Rainbow Trout | Oncorhynchus mykiss | LC50 | 13.7 | 96 h | fmc-agro.co.uk |

| Rainbow Trout | Oncorhynchus mykiss | LC50 | 24 | 96 h | syngentaturf.com.aulifescientific.comagriculture.gov.ie |

| Rainbow Trout | Oncorhynchus mykiss | LC50 | 68 | 96 h | atticusllc.comvillacrop.co.zalabelsds.com |

| Carp | LC50 | 57 | 96 h | villacrop.co.za | |

| Bluegill Sunfish | LC50 | 130 | 96 h | villacrop.co.za | |

| Bluegill Sunfish | LC50 | >130.1 | 96 h | labelsds.com | |

| Channel Catfish | LC50 | 35 | 96 h | villacrop.co.za |

Table 2: Chronic Toxicity of this compound-ethyl to Fish

| Species (Common Name) | Scientific Name | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fathead Minnow | Pimephales promelas | NOEC | 0.41 | 35 d | agriculture.gov.iesyngenta.ie |

Algae Algae demonstrate sensitivity to this compound-ethyl, with various reported effect concentrations. For green algae (Pseudokirchneriella subcapitata), a 72-hour IC50 of 16.6 mg/L has been reported fmc-agro.co.uk, and 96-hour ErC50 and EbC50 values of 24.5 mg/L and 14.3 mg/L, respectively agriculture.gov.ie. Blue-green algae (Anabaena flos-aquae) show a 96-hour ErC50 of 8.3 mg/L syngentaturf.com.aulifescientific.comagriculture.gov.ienovastarlink.com and an EbC50 of 5.6 mg/L agriculture.gov.ienovastarlink.com. A lower EC50 of 0.35 mg/L and a NOAEC of 0.11 mg/L for blue-green algae have also been reported atticusllc.com. Assessments have classified the product as toxic for algae bund.de.

Table 3: Toxicity of this compound-ethyl to Algae

| Algae Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Green Algae (Pseudokirchneriella subcapitata) | IC50 | 16.6 | 72 h | fmc-agro.co.uk |

| Green Algae (Pseudokirchneriella subcapitata) | ErC50 | 24.5 | 96 h | agriculture.gov.ie |

| Green Algae (Pseudokirchneriella subcapitata) | EbC50 | 14.3 | 96 h | agriculture.gov.ie |

| Blue-green Algae (Anabaena flos-aquae) | ErC50 | 8.3 | 96 h | syngentaturf.com.aulifescientific.comagriculture.gov.ienovastarlink.com |

| Blue-green Algae (Anabaena flos-aquae) | EbC50 | 5.6 | 96 h | agriculture.gov.ienovastarlink.com |

| Blue-green Algae | EC50 | 0.35 | atticusllc.com | |

| Blue-green Algae | NOAEC | 0.11 | atticusllc.com |

Higher Aquatic Plants this compound-ethyl has demonstrated toxicity to higher aquatic plants. For duckweed (Lemna gibba), 7-day EC50 values range from 8.8 mg/L (biomass) to 55 mg/L syngentaturf.com.aulifescientific.comagriculture.gov.iechem-bio.com.au, with one study reporting an EC50 of >100 mg/L fmc-agro.co.uk. A 7-day NOEC of 3.2 mg/L has been reported for Lemna gibba fmc-agro.co.uk. The product containing this compound-ethyl is explicitly stated to be toxic for higher aquatic plants bund.debund.de.

Table 4: Toxicity of this compound-ethyl to Higher Aquatic Plants

| Plant Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Duckweed (Lemna gibba) | EC50 | 8.8 | 7 d | chem-bio.com.au |

| Duckweed (Lemna gibba) | EC50 | 55 | 7 d | syngentaturf.com.aulifescientific.comagriculture.gov.ie |

| Duckweed (Lemna gibba) | EC50 | >100 | 7 d | fmc-agro.co.uk |

| Duckweed (Lemna gibba) | NOEC | 3.2 | 7 d | fmc-agro.co.uk |

Terrestrial Organisms (Birds, Bees, Soil Microbial Communities)

The assessment of this compound-ethyl's impact on terrestrial organisms indicates a generally low risk when used as directed.

Table 5: Toxicity of this compound-ethyl to Birds

| Species (Common Name) | Scientific Name | Endpoint | Value (mg/kg) | Reference |

| Mallard Duck | Anas platyrhynchos | LD50 | >2000 | bund.desyngentaturf.com.au |

| Mallard Duck | Anas platyrhynchos | LD50 | >5200 | atticusllc.com |

| Bobwhite Quail | Colinus virginianus | LD50 | >2250 | bund.desyngentaturf.com.aulabelsds.com |

| Zebra Finch | LC50 | 813 | atticusllc.com |

Bees this compound-ethyl poses a low risk to bees. For honeybees (Apis mellifera), an oral LD50 of >293 µ g/bee and a contact LD50 of >115 µ g/bee have been reported syngentaturf.com.au. Another contact LD50 value is 47 µ g/bee atticusllc.com. A study on bumblebees (Bombus terrestris) showed no adverse lethal or sublethal effects after a continuous 9-week exposure to this compound-ethyl, indicating it appears harmless for pollinating insects openagrar.de. The product is generally classified as non-hazardous to bees bund.debund.de.

Table 6: Toxicity of this compound-ethyl to Bees

| Species (Common Name) | Scientific Name | Endpoint | Value (µ g/bee ) | Reference |

| Honeybee | Apis mellifera | Oral LD50 | >293 | syngentaturf.com.au |

| Honeybee | Apis mellifera | Contact LD50 | >115 | syngentaturf.com.au |

| Honeybee | Apis mellifera | Contact LD50 | 47 | atticusllc.com |

Soil Microbial Communities this compound-ethyl and its formulations generally show acceptable risks to soil microbial activity and soil-dwelling organisms. For earthworms, a 14-day LC50 of >93 mg/kg has been reported syngentaturf.com.au. Toxicity to activated sewage sludge microorganisms showed an EC50 of >100 mg/L over 3 hours agriculture.gov.iesyngenta.ie. There is no indication of unacceptable adverse effects on soil macro- or microorganisms relevant for maintaining soil quality bund.de. This compound-ethyl is considered non-toxic to soil micro- and macroorganisms fmc-agro.co.ukdhm.ie. Microbial degradation is a significant pathway for this compound-ethyl in soil, leading to rapid dissipation researchgate.net.

Table 7: Toxicity of this compound-ethyl to Soil Organisms and Microorganisms

| Organism/Community | Endpoint | Value | Exposure Duration | Reference |

| Earthworms | LC50 | >93 mg/kg | 14 d | syngentaturf.com.au |

| Activated Sewage Sludge Microorganisms | EC50 | >100 mg/L | 3 h | agriculture.gov.iesyngenta.ie |

Environmental Risk Assessment Frameworks

Environmental risk assessment (ERA) frameworks are systematically applied to evaluate the potential impacts of substances like this compound-ethyl on ecosystems. Regulatory bodies, such as the European Food Safety Authority (EFSA) and Health Canada's Pest Management Regulatory Agency (PMRA), conduct rigorous assessments based on established guidelines and data progreen.co.ukpublications.gc.ca.

Key elements of these frameworks include:

Hazard Identification: Identifying the intrinsic properties of the substance that can cause harm to the environment.

Exposure Assessment: Estimating the concentrations of the substance that organisms in various environmental compartments (water, soil, air) are likely to be exposed to anses.frvillacrop.co.za. This compound-ethyl is considered moderately mobile to mobile in soil, and its major metabolite, This compound (B12964) acid, is moderately mobile regulations.gov. It is not expected to accumulate in aquatic or terrestrial food chains and is not volatile regulations.gov.

Effect Assessment (Ecotoxicology): Determining the dose-response relationships and toxicity endpoints for relevant non-target organisms, as detailed in the preceding sections villacrop.co.za.

Risk Characterization: Comparing estimated environmental concentrations (EECs) with ecotoxicological endpoints to derive risk quotients (RQ = exposure/endpoint value) villacrop.co.za. Uncertainty factors are applied to acute toxicity endpoints for aquatic organisms to account for potential differences in species sensitivity villacrop.co.za.

Risk Management: If the risk characterization indicates potential concerns, mitigation measures are proposed and implemented. For this compound-ethyl, this may include requirements for unsprayed buffer zones to surface water bodies to protect aquatic organisms anses.fr.

Regulatory decisions, such as the re-evaluation decision by Health Canada for this compound-ethyl, confirm continued registration is acceptable provided required mitigation measures and label updates are implemented to protect human health and the environment publications.gc.ca. The EPA also concludes a reasonable certainty of no harm from aggregate exposure to this compound-ethyl residues to the general population, including infants and children, based on their risk assessments federalregister.gov. These frameworks ensure that potential environmental risks are identified, quantified, and managed to maintain ecosystem health.

Advanced Analytical Methodologies for Trinexapac and Its Metabolites in Environmental and Biological Matrices

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography-Tandem Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), often referred to as LC-MS/MS, is the most widely utilized and effective chromatographic technique for the determination of trinexapac (B12964) and its associated metabolites in diverse matrices, including agricultural products, plant tissues, and environmental water researchgate.netnih.govacs.orgresearchgate.netepa.govfera.co.uknih.gov. This technique is favored due to its exceptional sensitivity and selectivity, which are essential for analyzing compounds present at trace levels within complex sample matrices perkinelmer.com.

A common approach for the analysis of this compound (the free acid metabolite of this compound-ethyl) in wheat involves extracting residues and then directly injecting the extract into an HPLC system nih.govacs.orgresearchgate.net. Chromatographic separation is typically achieved using an octadecylsilica (C18) column nih.govacs.orgresearchgate.net. Detection and quantification are performed by negative ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) nih.govacs.orgresearchgate.net. The precursor ion of this compound, [M - H]- at m/z 223, undergoes collision-induced fragmentation to yield characteristic product ions at m/z 135 and m/z 179, which are used for quantification and confirmation, respectively nih.govacs.orgresearchgate.net.

For environmental water samples, This compound-ethyl (B166841) metabolites such as CGA300405 and CGA313458 can be analyzed directly via LC-MS/MS following a simple dilution step with a mixture of acetonitrile (B52724) and ultrapure water epa.govepa.gov. In the case of CGA313458, the de-protonated molecular ion at m/z 241 is selected and fragmented to produce a primary transition ion at m/z 83 for quantitative analysis, with m/z 69 serving as a confirmatory ion epa.gov. The final determination by LC-MS/MS is considered highly specific epa.gov. The advancement to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) further improves analytical speed and sensitivity, making it suitable for multi-residue pesticide screening across various sample types diva-portal.org.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, it is generally less suitable for the analysis of polar or thermally labile compounds like this compound and its primary metabolites perkinelmer.com. GC-MS is more commonly applied to volatile and thermally stable analytes perkinelmer.comcdc.gov. Reports indicate difficulties in developing effective solid-phase extraction (SPE) cleanup procedures for GC/MSD analysis of certain this compound metabolites, such as CGA300405 epa.gov.

Strategies for Sample Preparation and Extraction from Diverse Matrices

Effective sample preparation and extraction are pivotal steps in the analytical workflow for this compound and its metabolites, aiming to isolate the analytes from complex matrices, minimize interferences, and concentrate them for detection amazonaws.com.

For plant matrices , such as wheat, a common extraction strategy involves treating residues with acetonitrile in an aqueous phosphate (B84403) buffer (pH 7), often with an overnight extraction period nih.govacs.orgresearchgate.net. The resulting extract can then be directly injected into the HPLC system for analysis nih.govacs.orgresearchgate.net. Similarly, for simultaneous determination of this compound-ethyl and this compound in various agricultural products, acetonitrile extraction is a key component researchgate.net.

In the analysis of environmental water samples , a straightforward approach involves direct analysis by LC-MS/MS after dilution with a 30/70 acetonitrile/ultrapure water mixture epa.govepa.gov. To compensate for potential matrix effects, the use of matrix-matched standards may be necessary epa.govepa.gov. During method development, attempts to implement solid-phase extraction (SPE) cleanup procedures for compounds like CGA300405 for LC-MS/MS and GC/MSD were reported as unsuccessful epa.gov.

For animal matrices and foodstuffs of animal origin, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) multi-residue method has been developed and extensively applied for the determination of this compound acid nih.govperkinelmer.compublications.gc.ca. The QuEChERS method is a two-stage process comprising solid-liquid partitioning, which utilizes a salting-out effect, followed by dispersive solid-phase extraction (dSPE) for cleanup mdpi.com. This method has gained wide acceptance for multi-residue analysis in various food and feed commodities nih.govperkinelmer.com.

Beyond QuEChERS, general sample preparation techniques for biological matrices (e.g., blood, plasma, serum, urine) include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation amazonaws.com. SPE, in particular, is routinely used for analyte extraction from complex matrices, offering advantages such as improved quantitative recovery yields, speed, and ease of automation compared to LLE amazonaws.com.

Method Validation Parameters: Accuracy, Specificity, and Detection Limits

Method validation is a critical process to confirm that an analytical procedure is suitable for its intended purpose, ensuring the reliability and quality of the results europa.eu. Key validation parameters include accuracy, specificity, and detection limits.

Accuracy Accuracy measures the closeness of agreement between the test result and the true or accepted reference value europa.eu. For this compound analysis, accuracy is typically assessed through recovery experiments, where known amounts of the analyte are spiked into blank matrix samples researchgate.netnih.govacs.orgresearchgate.neteuropa.eu. Acceptable recovery rates generally fall within the range of 70% to 120%, with associated relative standard deviations (RSDs) typically required to be ≤ 20% researchgate.netresearchgate.netepa.govpublications.gc.ca. For instance, in wheat analysis, reported recoveries for this compound ranged from 71% to 94%, with RSDs consistently below 10% nih.govacs.orgresearchgate.net. A simultaneous analytical method for this compound-ethyl and this compound in agricultural products showed average spiked recoveries between 73.0% and 111.0%, with RSDs ranging from 3.0% to 17.2% researchgate.net.

Specificity Specificity is defined as the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, or matrix components europa.eu. In this compound analysis, specificity is often confirmed by demonstrating the absence of any interfering peaks from the matrix at the retention time of the analyte researchgate.netnih.govacs.orgresearchgate.net. LC-MS/MS, especially when employing multiple reaction monitoring (MRM) transitions, is highly regarded for its specificity, enabling the clear differentiation of target compounds from complex sample backgrounds epa.govperkinelmer.com.

Detection Limits (LOD) and Quantification Limits (LOQ) The detection limit (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified precisely europa.eu. The quantification limit (LOQ) is the lowest concentration of an analyte that can be determined with acceptable levels of precision and accuracy europa.eu. These parameters are fundamental indicators of a method's sensitivity.

The reported LOD and LOQ values for this compound and its metabolites vary depending on the specific matrix and analytical method employed.

Table 2: Reported Detection and Quantification Limits for this compound and Metabolites

| Matrix Type | Analyte(s) | Analytical Technique | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference(s) |

| Wheat | This compound | LC-MS/MS | ~5 µg/kg | 10 µg/kg (lower end of validated range) | nih.govacs.orgresearchgate.net |

| Agricultural Products | This compound-ethyl, this compound | LC-MS/MS | 0.020-6.0 µg/kg | 0.10-15.0 µg/kg | researchgate.net |

| Cereal Matrices | This compound-ethyl | LC-MS/MS | 0.003-0.05 mg/kg | Not specified | fera.co.uk |

| Surface, Ground, Drinking Water | This compound-ethyl, this compound | LC-MS/MS | Not specified | 0.05 µg/L (for each compound) | nih.gov |

| Water | CGA300405, CGA313458 (Metabolites) | LC-MS/MS | Not specified | 10.0 µg/L (10.0 ppb) | epa.govepa.gov |

| Food and Feed (Plant/Animal) | This compound | QuEChERS-LC-MS/MS | Not specified | 0.01 mg/kg | nih.gov |

| Soil | This compound-ethyl | HPLC-MS/MS | Not specified | 0.01 mg/kg | nih.gov |

LODs and LOQs can be determined through various approaches, including visual evaluation for non-instrumental methods, signal-to-noise ratio for instrumental methods, or by calculation based on the standard deviation of the response and the slope of the calibration curve europa.eu.

Comparative Studies and Interactions with Other Plant Growth Regulators

Efficacy Comparisons with Other Gibberellin Biosynthesis Inhibitors (e.g., Paclobutrazol (B33190), Chlormequat (B1206847) Chloride)

Trinexapac-ethyl (B166841) (TE) and other gibberellin biosynthesis inhibitors like chlormequat chloride (CCC) and paclobutrazol share the common goal of reducing plant height and preventing lodging, particularly in cereal crops. However, their specific mechanisms and efficacy can differ. TE inhibits gibberellin production, leading to reduced plant height and thickened stems bayer.usresearchgate.netplantprotection.pl. Chlormequat chloride also inhibits early stages of gibberellin production, resulting in reduced plant height and thicker stems, with similar application timings to TE bayer.us. Paclobutrazol, another gibberellin synthesis inhibitor, has been observed to increase stem density and favor biomass accumulation in some plants, but it may not consistently influence stem elongation in the same way as TE or CCC scielo.br.

In comparisons, TE often demonstrates superior or more consistent performance in certain crops. For instance, in barley, scientific literature, including an international review by Rademacher (2015), generally favors the use of TE over chlormequat chloride and mepiquat (B94548) chloride for lodging reduction. This is because barley is less responsive to CCC and mepiquat chloride compared to wheat, rye, triticale, or oats mbcropalliance.ca. Western Canadian research on CDC Copeland barley further supported this, showing that TE resulted in the largest number of lodging reductions mbcropalliance.ca. A study applying Manipulator (chlormequat chloride) and Moddus (this compound-ethyl) at label rates to AAC Synergy and CDC Copeland barley found that Manipulator reduced plant height by an average of 3 cm, while Moddus reduced it by an average of 10 cm mbcropalliance.ca.

In winter wheat, TE applications have been shown to reduce plant height by 5–10% and shorten internode length, with reductions being most notable at higher rates and later growth stages researchgate.net. A mixture of TE and CCC has also been shown to result in significantly shorter plants, with reductions of approximately 26.6% compared to untreated plots in winter wheat plantprotection.plresearchgate.net.

For fine fescue grass seed production, TE application is a standard practice, demonstrating benefits in Oregon since the early 2000s. Chlormequat chloride, while used successfully in other grass-seed-producing regions, is being investigated for its utility in combination with TE in fine fescue crops, as CCC acts at an earlier point in the gibberellin biosynthesis pathway than TE oregonstate.edu.

| PGR Compound | Mechanism of Action | Observed Effects (General) | Comparative Efficacy (Examples) |

|---|---|---|---|

| This compound-ethyl (TE) | Inhibits later stages of gibberellin biosynthesis, reducing internode elongation bayer.usresearchgate.netplantprotection.pl | Reduced plant height, thickened stems, increased lodging resistance, improved standability bayer.usresearchgate.netplantprotection.plmbcropalliance.ca | More effective than Chlormequat Chloride in barley for lodging reduction mbcropalliance.ca. Reduces plant height by 5-10% in winter cereals researchgate.net. |

| Chlormequat Chloride (CCC) | Inhibits early stages of gibberellin production bayer.usoregonstate.edu | Reduced plant height, thickening stems bayer.us | Less responsive in barley compared to wheat, rye, triticale, or oats mbcropalliance.ca. Reduced barley height by 3 cm compared to 10 cm for TE in one study mbcropalliance.ca. |

| Paclobutrazol | Blocks gibberellin synthesis mdpi.com | Favors biomass accumulation, increases stem density; inconsistent influence on stem elongation scielo.br. Improves turfgrass color and quality mdpi.com. | Did not influence stem elongation in castor plants, unlike TE and CCC scielo.br. |

| Ethephon | Releases ethylene (B1197577), reducing cell elongation bayer.us | Reduces cell elongation and crop height, particularly the peduncle in barley, potentially reducing lodging bayer.us. | Consistently reduced lodging in various barley varieties with positive yield response bayer.us. |

Synergistic and Antagonistic Effects with Adjuvants and Other Agrochemicals

This compound-ethyl's effectiveness can be influenced by tank-mixing with adjuvants and other agrochemicals, leading to synergistic or antagonistic effects.

Synergistic Effects:

Adjuvants: Tank-mixing TE with certain adjuvants can significantly improve its rainfastness and presumed foliar absorption. For instance, studies have shown that additions of Sylgard 309 (a silicone-based surfactant) and/or ammonium (B1175870) sulfate (B86663) can enhance the absorption of TE, making it rainfast within 15 minutes of application, compared to 60 minutes for TE alone msu.edu. Non-ionic wetting agents generally improve foliar uptake of TE, potentially allowing for reduced application rates and mitigating issues like leaf yellowing ahdb.org.uk.

Fungicides: Research indicates that TE can interact with fungicides, sometimes enhancing their performance. Pretreatment with TE significantly enhanced the efficacy of chlorothalonil, iprodione, and propiconazole (B1679638) in controlling dollar spot in creeping bentgrass in some instances, possibly by minimizing the removal of fungicide-treated foliage apsnet.orgashs.org. TE applications have been shown to strengthen turfgrass, helping it resist disease, and may also enhance the performance of fungicides, as reduced mowing frequency due to TE allows contact and systemic products to remain at effective concentrations longer on or in the turf epa.gov.

Nitrogen Fertilization: In maize, while TE application reduced upper stem internode length and 1000-grain dry weight, it did not consistently enhance grain yield response to increased rates of side-dress nitrogen scielo.br. However, TE can modulate wheat plant architecture and enhance the plant's efficiency in taking up nitrogen and other nutrients, contributing to high yields scielo.br.

Antagonistic Effects:

In some cases, antagonistic effects have been observed when TE is combined with other PGRs, particularly when doses or application timings are not optimal. For example, some studies have noted that the low efficiency of CCC and paclobutrazol in growth restriction might be due to inadequate doses or spraying times during specific phenological stages, potentially leading to antagonistic outcomes when combined with TE researchgate.net.

In forage sorghum, while TE effectively reduced plant height, it also reduced seed yield in all three varieties studied, suggesting a trade-off where the benefit of height reduction might be offset by yield loss, indicating a complex interaction that could be considered antagonistic to yield goals in seed production cabidigitallibrary.org.

| Interaction Type | Co-applied Substance | Observed Effect | Plant Species | Citation |

|---|---|---|---|---|

| Synergistic | Adjuvants (e.g., Sylgard 309, ammonium sulfate) | Improved rainfastness and foliar absorption of TE | Perennial ryegrass | msu.edu |

| Fungicides (e.g., Chlorothalonil, Iprodione, Propiconazole) | Enhanced fungicide efficacy against dollar spot; strengthened turfgrass disease resistance | Creeping bentgrass | apsnet.orgashs.orgepa.gov | |

| Bispyribac-sodium (Herbicide) | Increased presumed foliar absorption of bispyribac-sodium | Annual bluegrass, Creeping bentgrass, Perennial ryegrass | cambridge.org | |

| Antagonistic | High TE concentration | Decreased grain yields | Wheat | mdpi.com |

| TE in forage sorghum | Reduced seed yield despite height reduction | Forage sorghum | cabidigitallibrary.org | |

| Glyphosate (Ripener) | Lower sugarcane stalk weight despite increased theoretical recoverable sucrose (B13894) | Sugarcane | plos.org |

Differential Responses Across Various Plant Species and Cultivars (e.g., Cereal Crops vs. Turfgrass vs. Woody Plants)

The response to this compound-ethyl varies significantly across different plant species and even among cultivars within the same species, influenced by factors such as growth stage, dose, and environmental conditions.

Cereal Crops:

Wheat: TE effectively reduces plant height and lodging susceptibility in wheat, with studies showing average height reductions of one to two inches with a single application bayer.usscielo.br. The magnitude of height reduction can be dose-dependent, with some studies reporting 12-18.5% reduction at 100 g a.i./ha and over 20% at 75 g a.i./ha plantprotection.plresearchgate.net. Cultivar-specific responses are noted, where optimal dose and application time may vary, particularly for cultivars with high lodging susceptibility scielo.brresearchgate.netscielo.br. Some studies indicate that TE can increase grain yield in wheat by 4% to 8% when applied at mid-tillering and early stem elongation mdpi.com.

Barley: TE is preferentially used in barley to reduce lodging risk, often showing greater height reduction compared to chlormequat chloride. For instance, TE reduced plant height by an average of 10 cm in barley, while CCC reduced it by 3 cm mbcropalliance.ca. TE provided improved standability for CDC Copeland barley bayer.us.

Rye: Fall rye has shown to be highly responsive to TE, with applications leading to 5–10% plant height reduction and increased grain yield by 3–8% researchgate.net. In rye, the best response to TE for reducing plant height and lodging index was observed at specific growth stages and for particular cultivars (e.g., IPR 89 at GS 36) ccsenet.org.

Oats: TE is effective in reducing lodging in white oats, decreasing plant height and increasing the number of panicles per square meter and grain yield in cultivars like IPR Artemis and URS Corona, especially at doses of 100 or 150 g ha⁻¹ scielo.brscielo.br.

Maize (Corn): TE application can reduce plant height and internode length in maize, but its effect on grain yield can be variable. Some studies report no significant effect on grain yield, while others show reductions in 1000-grain dry weight, particularly at higher plant densities or late sowing dates scielo.brembrapa.brresearchgate.net.

Sorghum: In forage sorghum, TE significantly reduces plant height, with up to a 40% reduction observed with two applications (V8 + V12 stages). However, this height reduction can sometimes lead to a decrease in seed yield, highlighting a trade-off cabidigitallibrary.org.

Rice: TE has been shown to be effective in reducing lodging in rice scielo.br.

Turfgrass:

TE is a widely used PGR in turf management, suppressing shoot growth in numerous turfgrass species by blocking cell elongation cabidigitallibrary.orgaloki.hu. It is absorbed through leaves and can slow the growth of many lawn grass species, with maximum efficiency often observed within 14 to 21 days after application aloki.hu.

Cool-season grasses: TE suppresses growth in bentgrass, Kentucky bluegrass, perennial ryegrass, and tall fescue cabidigitallibrary.orgaloki.huresearchgate.netresearchgate.net. It can reduce clipping yields significantly (e.g., 35-80% in sheep fescue, tall fescue, and rough bluegrass) researchgate.net. TE generally improves turf quality and visual assessment, enhancing color (due to higher chlorophyll-b concentration and cell density) and increasing shade tolerance mdpi.comresearchgate.netpublish.csiro.auresearchgate.net. However, high rates or frequent applications in shade can negatively impact density or quality in some species like rough bluegrass or creeping bentgrass during winter researchgate.netresearchgate.net.

Warm-season grasses: TE suppresses growth in bermudagrass and zoysiagrass cabidigitallibrary.orgresearchgate.net. It can also enhance the establishment of cool-season turfgrasses when applied to bermudagrass prior to overseeding epa.gov. Bermudagrass cultivars show cultivar-specific responses to TE, affecting cold hardiness and green color retention horticultureresearch.net.

Species with limited response: St. Augustine grass and Bahiagrass have shown limited or no growth reduction in response to TE applications in some studies awsjournal.org.

Other Plants (e.g., Woody Plants, Castor, Sugarcane):

Castor (Ricinus communis): TE effectively restricts height growth in castor plants, especially under shade conditions. However, it can also disturb biomass allocation, promoting root biomass at the expense of stem and leaf biomass scielo.br.

Sugarcane: TE can shorten internodes and cease apical growth in sugarcane, similar to glyphosate. Cultivar-specific responses are observed, with some cultivars being more sensitive to TE in terms of height reduction plos.org. While TE can increase theoretical recoverable sucrose, this is sometimes accompanied by lower stalk weight plos.org.

Red Clover: Applications of TE to red clover seed crops have been shown to improve seed yields by increasing inflorescence per square meter through a reduction in plant canopy height. However, TE can also reduce seed weights and promote earlier maturity issuu.com.

| Plant Type/Species | Observed Response to this compound-ethyl | Key Findings/Variations | Citation |

|---|---|---|---|

| Cereal Crops | Wheat | Reduces plant height (1-2 inches average, 5-10% in winter wheat), improves lodging resistance. Cultivar-specific responses. Can increase grain yield (4-8%). | bayer.usresearchgate.netplantprotection.plresearchgate.netmdpi.comscielo.brresearchgate.netscielo.br |

| Barley | More effective than CCC for lodging reduction; average 10 cm height reduction. Improved standability. | bayer.usmbcropalliance.ca | |

| Rye | Highly responsive; 5-10% height reduction, 3-8% grain yield increase. Best response at GS 36 for certain cultivars. | researchgate.netccsenet.org | |

| Oats | Reduces lodging, plant height; increases panicles per square meter and grain yield. | scielo.brscielo.br | |

| Turfgrass | Cool-season (Bentgrass, Kentucky bluegrass, Perennial ryegrass, Tall fescue) | Suppresses shoot growth, reduces clipping yields (35-80%), improves quality and color, enhances shade tolerance. Potential for negative impact at high rates/shade. | mdpi.comcabidigitallibrary.orgaloki.huresearchgate.netresearchgate.netpublish.csiro.auresearchgate.net |

| Warm-season (Bermudagrass, Zoysiagrass) | Suppresses growth; enhances cool-season overseeding establishment; cultivar-specific cold hardiness/color retention. | epa.govcabidigitallibrary.orgresearchgate.nethorticultureresearch.net | |

| Limited/No Response (St. Augustine grass, Bahiagrass) | Limited or no growth reduction observed in some studies. | awsjournal.org | |

| Other Plants | Castor | Restricts height growth, especially under shade; can alter biomass allocation (more root, less stem/leaf). | scielo.br |

| Sugarcane | Shortens internodes, ceases apical growth; cultivar-specific sensitivity; increased sucrose but lower stalk weight. | plos.org | |

| Red Clover | Improves seed yield by reducing canopy height; may reduce seed weights and promote earlier maturity. | issuu.com |

Future Research Directions and Translational Applications of Trinexapac

Elucidating Novel Mechanisms of Action and Physiological Cascades

While Trinexapac (B12964) primarily acts as a gibberellin biosynthesis inhibitor, preventing the conversion of GA20 to GA1 by 3-beta hydroxylase and interfering with later steps of GA metabolism, research indicates a more complex interplay with plant physiological cascades cdnsciencepub.comgoogle.comchemicalwarehouse.comusga.orgiau.ircambridge.orgscielo.br. Beyond its direct impact on GA levels, This compound-ethyl (B166841) has been observed to influence other phytohormones and biochemical pathways, leading to beneficial secondary effects.

Studies suggest that this compound-ethyl can increase cytokinin production, which is antagonistic to gibberellic acid usga.orgmsu.edu. This increase in cytokinins is associated with enhanced tillering, improved chlorophyll (B73375) retention, and increased shade tolerance in turfgrass species like creeping bentgrass and Kentucky bentgrass usga.orgmsu.eduresearchgate.net. The improved chlorophyll content and mesophyll cell density contribute to a darker green leaf color and sustained photosynthetic efficiency, particularly under stress conditions researchgate.net.

Furthermore, this compound-ethyl has been shown to reduce ethylene (B1197577) production, a hormone typically associated with stress responses and senescence msu.eduslu.se. This reduction, coupled with an increase in antioxidant enzyme activity, such as superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase, and ascorbate (B8700270) peroxidase (APX), contributes to enhanced stress resistance in plants, including wheat and Kentucky bluegrass researchgate.net. The compound also influences CO2 fixation and the formation of new non-structural carbohydrates, which can improve plant growth under stress researchgate.net.

Future research directions include a more detailed elucidation of the molecular targets and signaling pathways involved in these secondary hormonal adjustments and antioxidant responses. Understanding how this compound modulates the ratios of various plant hormones and activates stress-response mechanisms will be crucial for optimizing its application for specific physiological outcomes.

Optimization for Sustainable Agricultural and Horticultural Practices

This compound plays a significant role in fostering sustainable agricultural and horticultural practices by enhancing plant resilience and reducing resource inputs. Its primary application in turf management involves reducing mowing frequency and the amount of grass clippings, thereby lowering maintenance costs and environmental impact chemicalwarehouse.comcanada.cahst-j.org.

Beyond turf, this compound-ethyl is increasingly recognized for its ability to improve plant tolerance to various abiotic stresses, including drought, salinity, and heat iau.irresearchgate.nethst-j.orggoogle.comcabidigitallibrary.orgashs.org. Under drought stress, this compound-ethyl can increase proline and soluble sugar content, and improve relative water content, thereby reducing stress damage and enhancing drought resistance iau.ircabidigitallibrary.org. It has also been shown to improve water use efficiency, with studies on bermudagrass demonstrating that this compound-ethyl, especially in combination with soil surfactants, can maintain turf quality with reduced irrigation water ashs.orggcmonline.com.

In agricultural crops, this compound-ethyl is being explored for its potential in precision agriculture to control growth cycles and improve stress tolerance in fruit and vegetable crops, leading to increased yield and quality google.com. By optimizing plant architecture and resource allocation, it can reduce the need for excessive use of other growth-enhancing chemicals, aligning with environmentally friendly farming practices google.com.

Table 1: Effect of this compound-ethyl on Gas Exchange Parameters in Upland Rice scielo.br

| Parameter (Unit) | This compound-ethyl Application | Flowering (63 DAE) | Physiological Maturity (125 DAE) |

| CO2 Net Assimilation (μmol m⁻² s⁻¹) | Without | 22.50 | 12.07 |

| With | 22.08 | 14.23 | |

| Transpiration (mmol m⁻² s⁻¹) | Without | 6.5 | 5.2 |

| With | 7.0 | 5.5 | |

| Stomatal Conductance (mol m⁻² s⁻¹) | Without | 0.78 | 0.31 |

| With | 0.89 | 0.34 | |

| Instantaneous Efficiency of Water Use (μmol CO2 m⁻² s⁻¹/mmol H2O m⁻² s⁻¹) | Without | 3.59 | 2.36 |

| With | 3.28 | 2.72 |

Note: DAE = Days After Emergence. Data extracted from Alvarez et al. (2016) scielo.br.

This table illustrates that while this compound-ethyl did not significantly favor net assimilation rate at flowering, it led to a higher CO2 net assimilation and instantaneous efficiency of water use at physiological maturity, even with slightly higher transpiration, suggesting improved photosynthetic efficiency later in the plant's life cycle scielo.br.

Integration with Genetic and Molecular Breeding Strategies for Enhanced Plant Performance